Bienvenue dans la boutique en ligne BenchChem!

CGA 41-70

Antifungal peptide potency Structure-activity relationship Neurospora crassa MIC

CGA 41-70 (chromogranin A residues 41–70), also designated hrVS-1-derived peptide, is a synthetic 30-amino-acid peptide (sequence TLRGDERILSILRHQNLLKELQDLALQGAK; MW 3443.01 Da) derived from the N-terminal vasostatin-1 domain of human chromogranin A. It belongs to the chromogranin A-derived antimicrobial peptide (AMP) family and exhibits antifungal activity against a range of filamentous fungi at low micromolar concentrations, including Neurospora crassa, Alternaria brassicicola, Nectria haematococca, Fusarium culmorum, F.

Molecular Formula
Molecular Weight
Cat. No. B1577529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGA 41-70
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGA 41-70: A 30-Residue Chromogranin A-Derived Antifungal Peptide Fragment for Antimicrobial Research and Biomaterial Applications


CGA 41-70 (chromogranin A residues 41–70), also designated hrVS-1-derived peptide, is a synthetic 30-amino-acid peptide (sequence TLRGDERILSILRHQNLLKELQDLALQGAK; MW 3443.01 Da) derived from the N-terminal vasostatin-1 domain of human chromogranin A [1]. It belongs to the chromogranin A-derived antimicrobial peptide (AMP) family and exhibits antifungal activity against a range of filamentous fungi at low micromolar concentrations, including Neurospora crassa, Alternaria brassicicola, Nectria haematococca, Fusarium culmorum, F. oxyporum, and Trichophyton mentagrophytes [1][2]. Originally characterized by Lugardon et al. (2000) in the Journal of Biological Chemistry, this peptide represents a strategically extended active fragment occupying an intermediate position between shorter variants (e.g., CGA 41–60, CGA 47–66/chromofungin) and the full-length vasostatin-1 (CGA 1–76) [1][3].

Why CGA 41-70 Cannot Be Replaced by Chromofungin, CGA 47–70, or Full-Length Vasostatin-1 in Research and Development Workflows


Despite sharing a conserved chromogranin A origin, CGA 41-70 and its closest analogs diverge substantially in antifungal spectrum, proteolytic stability, and physicochemical properties. The 6-residue N-terminal extension TLRGDE (residues 41–46) present in CGA 41-70 but absent in CGA 47–70 and chromofungin (CGA 47–66) confers a >7-fold increase in predicted mammalian half-life (7.2 h vs. 1 h) while simultaneously narrowing the antifungal spectrum by eliminating activity against Aspergillus fumigatus [1][2]. Conversely, truncation to 20 residues (CGA 41–60) results in a ~14-fold loss of potency against Neurospora crassa (MIC 100 µM vs. 7 µM), demonstrating that the C-terminal decapeptide (residues 61–70) is functionally indispensable [1][3]. These non-linear structure–activity relationships mean that peptide length alone does not predict performance, and interchanging fragments without experimental validation risks both loss of potency against target organisms and unanticipated changes in selectivity and stability [2].

CGA 41-70 Quantitative Differentiation Evidence: Head-to-Head Antifungal Potency, Stability, Spectrum, and Physicochemical Comparisons Against Closest Analogs


CGA 41-70 vs. CGA 41–60: ~14-Fold Superior Antifungal Potency Against Neurospora crassa Driven by the C-Terminal Decapeptide (Residues 61–70)

In the same study (Lugardon et al., 2000, J Biol Chem), the 30-residue CGA 41-70 and the 20-residue CGA 41-60 were tested under identical broth microdilution conditions against filamentous fungi. CGA 41-70 inhibited Neurospora crassa with an MIC of 7 µM, whereas CGA 41-60 required 100 µM to achieve the same effect—a 14.3-fold difference [1][2]. Against Nectria haematococca, CGA 41-70 (MIC 7 µM) was 4.3-fold more potent than CGA 41-60 (MIC 30 µM). Furthermore, CGA 41-60 showed no detectable activity against Alternaria brassicicola, Fusarium culmorum, F. oxyporum, or Trichophyton mentagrophytes, all of which were susceptible to CGA 41-70 at MICs of 7–30 µM [1][2]. This demonstrates that the C-terminal QDLALQGAK segment (residues 61–70) is essential for broad-spectrum antifungal activity and cannot be omitted without catastrophic loss of function.

Antifungal peptide potency Structure-activity relationship Neurospora crassa MIC

CGA 41-70 vs. CGA 47–70: >7-Fold Longer Predicted Mammalian Half-Life and Orders-of-Magnitude Stability Advantage in Microbial Systems

Computational half-life predictions curated in the DRAMP database reveal a dramatic stability difference between CGA 41-70 and CGA 47-70, which differ only by the N-terminal hexapeptide TLRGDE (residues 41–46). CGA 41-70 has a predicted mammalian half-life of 7.2 hours, compared with only 1 hour for CGA 47-70—a 7.2-fold advantage [1][2]. The difference is even more pronounced in microbial systems: in yeast, the predicted half-life of CGA 41-70 exceeds 20 hours, whereas CGA 47-70 is degraded within 2 minutes (>600-fold difference); in E. coli, CGA 41-70 persists for >10 hours versus 2 minutes for CGA 47-70 (>300-fold difference) [1][2]. These predictions, based on the N-end rule, indicate that the N-terminal threonine of CGA 41-70 confers substantially greater resistance to proteolytic degradation than the N-terminal arginine of CGA 47-70. Notably, CGA 41-60 shares the same N-terminal TLRGDE sequence and exhibits identical half-life predictions (mammalian 7.2 h, yeast >20 h, E. coli >10 h), confirming that the stability advantage is specifically conferred by the N-terminal extension rather than by peptide length alone [3].

Peptide proteolytic stability Half-life prediction In vivo applicability

CGA 41-70 vs. CGA 47–70: Differential Antifungal Spectrum—Selective Absence of Aspergillus fumigatus Activity May Reduce Off-Target Ecological Impact

A direct comparison of antifungal target organism profiles from the same primary study reveals a notable spectrum difference: CGA 47-70 is active against Aspergillus fumigatus (MIC 30 µM), whereas CGA 41-70 shows no reported activity against this organism [1][2]. Both peptides are equipotent or nearly equipotent against N. crassa (7 vs. 5 µM), N. haematococca (both 7 µM), F. culmorum (both 10 µM), F. oxyporum (both 30 µM), and T. mentagrophytes (both 30 µM). CGA 41-70 is modestly more potent against A. brassicicola (7 µM vs. 10 µM for CGA 47-70). The N-terminal TLRGDE extension in CGA 41-70 thus appears to selectively abrogate activity against A. fumigatus while preserving or slightly enhancing potency against other filamentous fungi [1][3]. For context, full-length bovine vasostatin-1 (CGA 1–76) is broadly active against A. fumigatus at 5 µM, indicating that the TLRGDE extension does not simply recapitulate the full-length profile but instead creates a distinct selectivity filter [4].

Antifungal spectrum selectivity Aspergillus fumigatus Targeted antifungal design

CGA 41-70 vs. Full-Length Vasostatin-1 (CGA 1–76): 2.5-Fold Size Reduction While Retaining Core Antifungal Function—Implications for Synthesis Cost and Scale

Full-length bovine vasostatin-1 (CGA 1–76, 76 residues, ~8.5 kDa) displays potent, broad-spectrum antifungal activity with MICs of 1–10 µM across a panel of filamentous fungi and yeasts [1][2]. CGA 41-70 (30 residues, 3.4 kDa) retains activity against 6 of the 8 fungal targets tested for vasostatin-1, with MICs within 2–7 fold of the full-length peptide for most species: N. crassa (7 vs. 3 µM; 2.3-fold), A. brassicicola (7 vs. 3 µM; 2.3-fold), N. haematococca (7 vs. 1 µM; 7-fold), F. culmorum (10 vs. 1 µM; 10-fold), and F. oxyporum (30 vs. 10 µM; 3-fold) [1][3]. However, CGA 41-70 lacks activity against A. fumigatus (vasostatin-1 MIC 5 µM) and has not been reported active against yeasts (S. cerevisiae and C. albicans, both inhibited by vasostatin-1 at 10 µM) [1][3]. The 2.5-fold reduction in peptide length (30 vs. 76 residues) translates to proportionally lower solid-phase peptide synthesis costs, reduced purification complexity, and higher crude purity for the shorter sequence [4]. Human recombinant vasostatin-1 (hrVS-1, 81 residues including N-terminal STA extension) exhibits a different potency profile: MICs of 10 µM (N. crassa), 1 µM (A. brassicicola), 3 µM (N. haematococca), and 5 µM (F. culmorum), with antibacterial activity against Gram-positive bacteria (M. luteus and B. megaterium, both MIC 30 µM) that is not reported for CGA 41-70 [5].

Peptide synthesis efficiency Cost per active unit Vasostatin-1 fragment comparison

CGA 41-70 vs. CGA 47–70: Reduced Net Cationic Charge (+2 vs. +3) and Altered Hydrophobicity Profile—Physicochemical Differentiation with Potential Implications for Membrane Selectivity

Physicochemical parameters computed from primary sequences and curated in the DRAMP database highlight key differences between CGA 41-70 and CGA 47-70. CGA 41-70 carries a net charge of +2 (6 basic residues: 3 Arg, 2 Lys, 1 His; 4 acidic residues: 3 Asp, 1 Glu), while CGA 47-70, lacking the N-terminal TLRGDE extension (which contains Arg43 and Asp44), has a net charge of +3 (5 basic, 2 acidic) [1][2]. The Boman index (a predictor of protein-binding potential) is substantially lower for CGA 41-70 (−66.11 vs. −38.95 kcal/mol), and hydrophobicity is more negative (−0.393 vs. −0.125), indicating greater overall hydrophilicity [1][2]. In antimicrobial peptide design, lower net positive charge and higher hydrophilicity are generally associated with reduced non-specific electrostatic interaction with zwitterionic mammalian cell membranes, which may correlate with lower hemolytic activity—although direct hemolysis data are not available for either peptide in the curated databases [1][2][3]. The aliphatic index of CGA 41-70 (136.67) is moderately lower than that of CGA 47-70 (154.58), suggesting slightly reduced hydrophobic core stability [1][2].

Antimicrobial peptide charge Membrane selectivity Physicochemical profiling

CGA 41-70 vs. Chromofungin (CGA 47–66): Extended Sequence May Enable Additional Functional Domains Beyond the Calcineurin-Inhibitory Core

Chromofungin (CGA 47–66, 20 residues, sequence RILSILRHQNLLKELQDLAL) has been characterized as the minimal vasostatin-I-derived peptide retaining maximal antifungal activity, with reported MICs of 5 µM against N. crassa and 10 µM against C. albicans in solution [1][2]. Chromofungin has a well-defined mechanism involving penetration of the fungal cell wall and plasma membrane, intracellular accumulation, and inhibition of the calmodulin-dependent phosphatase calcineurin [2][3]. CGA 41-70 extends chromofungin's sequence by 10 residues at the N-terminus (TLRGDERILS, of which the first 6 residues are unique to CGA 41-70 and the next 4 overlap with chromofungin's N-terminus) and by 4 residues at the C-terminus (QGAK). While direct functional comparison data between CGA 41-70 and chromofungin are not available from a single head-to-head experiment, the structural extension present in CGA 41-70 encompasses the RGD motif (Arg43-Gly44-Asp45), which is a known integrin-recognition sequence implicated in cell adhesion and immune modulation [4][5]. The full-length vasostatin-1 region is known to possess both antimicrobial and anti-inflammatory properties, and chromogranin A-derived peptides broadly act as immunomodulators [5]. This suggests—but does not yet prove—that CGA 41-70 may possess bifunctional (antifungal + immunomodulatory) properties not present in the shorter chromofungin, though direct comparative experimental evidence is currently absent from the published literature.

Chromofungin comparator Calcineurin inhibition Multifunctional peptide engineering

CGA 41-70: Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Antifungal Biomaterial Coatings Requiring Extended Peptide Stability Under Physiological Conditions

CGA 41-70's >7-fold longer mammalian half-life (7.2 h vs. 1 h for CGA 47-70) makes it the preferred chromogranin A-derived peptide for polyelectrolyte multilayer antifungal coatings intended for in vivo or serum-containing environments, such as implantable medical devices, where rapid proteolytic degradation of shorter fragments would compromise long-term efficacy [1]. The precedent established by Etienne et al. (2005) for chromofungin-functionalized coatings demonstrates the feasibility of this approach, and CGA 41-70 offers a stability-upgraded alternative [2].

Structure-Activity Relationship (SAR) Studies Mapping Functional Domains of Vasostatin-1-Derived Antifungal Peptides

CGA 41-70 occupies a unique position in the structure-activity landscape of vasostatin-1 fragments: it is the shortest peptide that retains broad-spectrum activity against 6 filamentous fungal species (unlike CGA 41-60, which loses activity against 4 species), yet it exhibits selective loss of A. fumigatus activity (unlike CGA 47-70) [1][3]. This makes CGA 41-70 an indispensable tool for SAR studies aimed at dissecting the molecular determinants of antifungal spectrum within the chromogranin A N-terminal domain.

Cost-Efficient Large-Scale Antifungal Peptide Screening for Agricultural or Industrial Biocide Development

At 30 residues, CGA 41-70 is less than half the length of full-length vasostatin-1 (76 residues), translating to substantially lower solid-phase peptide synthesis costs per batch while retaining core antifungal function against agronomically relevant filamentous fungi including Fusarium culmorum (MIC 10 µM), F. oxyporum (MIC 30 µM), and Alternaria brassicicola (MIC 7 µM) [1][4]. For industrial antifungal screening programs requiring gram-scale peptide quantities, CGA 41-70 represents a more economical entry point than either full-length vasostatin-1 (higher synthesis cost) or chromofungin (narrower characterized spectrum and poorer stability) [1].

Dual-Function Peptide Engineering: Integrating RGD-Mediated Cell Adhesion with Antifungal Activity

The presence of the RGD tripeptide motif (Arg43-Gly44-Asp45) within the unique N-terminal extension of CGA 41-70 creates an opportunity—not available with CGA 47-70 or chromofungin—to engineer bifunctional peptides that simultaneously combat fungal colonization and promote mammalian cell adhesion or wound healing via integrin binding [5][6]. This application scenario is currently at the hypothesis stage and requires experimental validation of RGD functionality in the context of the full CGA 41-70 sequence.

Quote Request

Request a Quote for CGA 41-70

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.